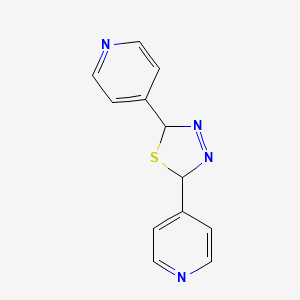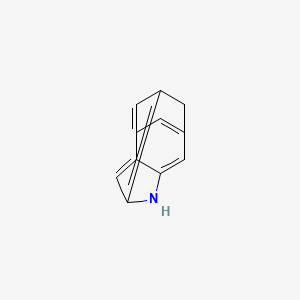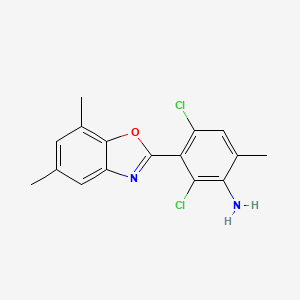
2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of Benzoxazole Core: Starting with the condensation of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of methyl groups at the 5 and 7 positions through Friedel-Crafts alkylation.
Amination: Introduction of the aniline group at the 6 position through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylaniline: Lacks the benzoxazole ring.
5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline group and chlorine substituents.
2,4-Dichloro-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure but without the dimethyl groups.
Propiedades
Fórmula molecular |
C16H14Cl2N2O |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2,4-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C16H14Cl2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3 |
Clave InChI |
WDZFLENREMNYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
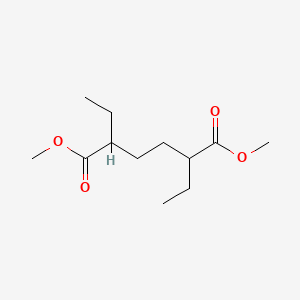
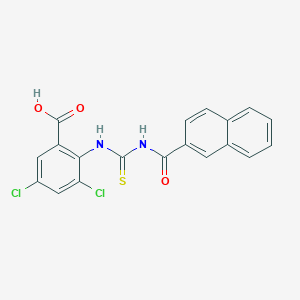
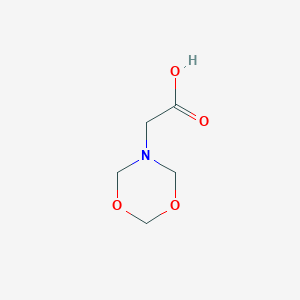
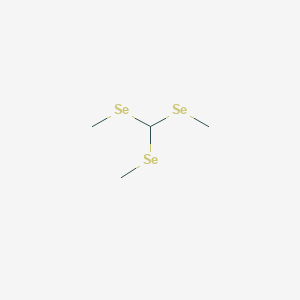
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
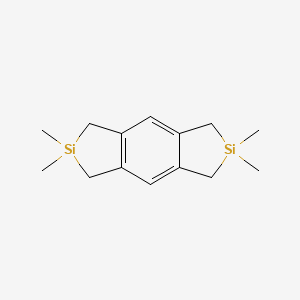
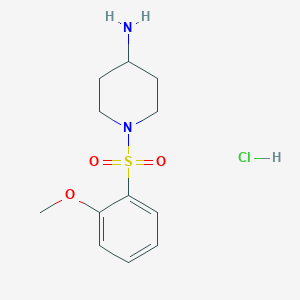
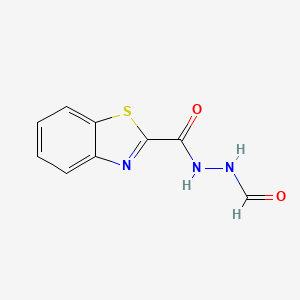
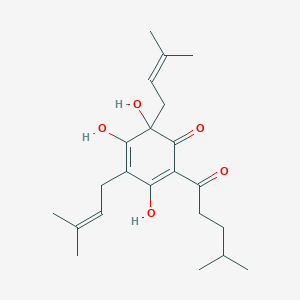
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

